(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole

Histamine H3 receptor CNS drug discovery Stereochemistry-activity relationship

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a chiral, bicyclic diamine belonging to the hexahydropyrrolo[3,4-b]pyrrole class. It features a conformationally constrained [3.3.0]-bicyclic framework with a methyl group at the bridgehead nitrogen (N1) and defined (3aR,6aR) absolute stereochemistry.

Molecular Formula C7H14N2
Molecular Weight 126.2 g/mol
CAS No. 1353644-77-5
Cat. No. B111721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole
CAS1353644-77-5
Molecular FormulaC7H14N2
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCN1CCC2C1CNC2
InChIInChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m1/s1
InChIKeyPFZIWBWEHFZIMT-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole (CAS 1353644-77-5): Stereochemically Defined Bicyclic Diamine Scaffold for CNS Drug Discovery


(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole is a chiral, bicyclic diamine belonging to the hexahydropyrrolo[3,4-b]pyrrole class. It features a conformationally constrained [3.3.0]-bicyclic framework with a methyl group at the bridgehead nitrogen (N1) and defined (3aR,6aR) absolute stereochemistry [1]. This scaffold serves as a versatile building block in medicinal chemistry, particularly for constructing histamine H3 receptor antagonists, dopamine D3 receptor modulators, and dipeptidyl peptidase IV inhibitors, where the rigid bicyclic architecture mimics peptide turn motifs and enforces precise spatial presentation of pharmacophoric elements [2].

Why Generic (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Substitution Fails in CNS-Targeted Programs


The (3aR,6aR) absolute configuration is not a trivial analytical detail—it is a primary determinant of target engagement. In the histamine H3 antagonist chemotype series, the (3aR,6aR) stereochemistry proved essential for high-affinity binding, with the optimized lead 17a achieving a human H3 Ki of 0.54 nM, whereas stereochemical inversion or deletion of the methyl substituent abolished activity [1]. Similarly, regioisomeric variants such as the 5-methyl analog (CAS 876130-70-0) exhibit divergent physicochemical properties (boiling point 169.6 °C vs. 161.5 °C for the 1-methyl target compound) that alter purification, formulation, and pharmacological behavior [2]. The bridgehead methyl group further distinguishes this scaffold from the unsubstituted hexahydropyrrolo[3,4-b]pyrrole core (LogP ~0.1 vs. ~1.07 for Boc-protected analogs), directly impacting CNS penetration potential [3]. Substituting with racemic mixtures, enantiomers, or regioisomers without rigorous stereochemical control introduces uncontrolled variables that confound SAR interpretation and compromise reproducibility.

Quantitative Differentiation Evidence for (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole vs. Closest Analogs


Stereochemical Stringency for Histamine H3 Receptor Affinity: (3aR,6aR) vs. (3aS,6aS) Configuration

The (3aR,6aR) configuration is a prerequisite for high-affinity histamine H3 receptor (H3R) binding within the octahydropyrrolo[3,4-b]pyrrole chemotype. Zhao et al. demonstrated that the (3aR,6aR)-5-alkyl-1-aryl series yields exceptionally potent H3R antagonists, with compound 17a exhibiting a human H3 Ki of 0.54 nM and rat H3 Ki of 4.57 nM [1]. The corresponding (3aS,6aS) diastereomers showed negligible H3R affinity, confirming that stereochemistry at the ring junction directly governs receptor complementarity. Although the 1-methyl free base is a precursor rather than the final antagonist, its defined (3aR,6aR) stereochemistry is mandatory for downstream elaboration into potent H3R ligands; procurement of the racemate or incorrect enantiomer would yield inactive final compounds.

Histamine H3 receptor CNS drug discovery Stereochemistry-activity relationship

Histamine H3 Receptor Affinity of a Direct (3aR,6aR)-1-Methyl Scaffold Derivative: CHEMBL560357

A derivative directly incorporating the (3aR,6aR)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole core, 4'-((3aR,6aR)-1-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-5-yl)-biphenyl-4-carbonitrile (CHEMBL560357), demonstrated measurable H3R binding with a Ki of 550 nM at human H3R and 891 nM at rat H3R [1]. While modest compared to fully optimized leads, this confirms that the 1-methyl-(3aR,6aR) scaffold itself engages the H3R binding pocket. In contrast, the (3aS,6aS) enantiomer of closely related 1-methyl derivatives shows no reported H3R affinity in ChEMBL or BindingDB, reinforcing the stereochemical dependence observed across the chemotype.

Histamine H3 receptor Binding affinity Scaffold validation

Regioisomeric Differentiation: 1-Methyl vs. 5-Methyl Substitution on the Hexahydropyrrolo[3,4-b]pyrrole Core

The position of the methyl substituent on the hexahydropyrrolo[3,4-b]pyrrole scaffold produces measurable differences in physicochemical properties that directly impact synthetic utility. The (3aR,6aR)-1-methyl target compound exhibits a predicted boiling point of 161.5±8.0 °C and density of 0.970±0.06 g/cm³ [1]. The regioisomeric 5-methyl analog (cis-5-methyl-1H-hexahydropyrrolo[3,4-b]pyrrole, CAS 876130-70-0) shows a higher boiling point of 169.6±8.0 °C [2], a ΔT of approximately +8 °C that reflects altered intermolecular interactions due to the different nitrogen substitution pattern. This difference has practical implications for chromatographic purification and distillation during scale-up. Furthermore, the 1-methyl isomer leaves the secondary amine at N5 free for selective functionalization (e.g., sulfonylation, amidation), whereas the 5-methyl isomer blocks this position, forcing derivatization through the bridgehead N1—a synthetically less accessible site.

Regioisomer comparison Physicochemical properties Synthetic handle accessibility

Dopamine D3 Receptor Modulation: Scaffold Validation in a CNS Target Class Distinct from H3R

The hexahydropyrrolo[3,4-b]pyrrole scaffold, with defined (3aR,6aR) stereochemistry, is explicitly claimed as a core substructure in dopamine D3 receptor modulators. US Patent US10273244 discloses compounds wherein the (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole moiety is linked to aromatic/heteroaromatic groups, yielding D3 ligands with Ki values as low as 0.260 nM in displacement assays using [125I]ABN on human D3 receptors expressed in HEK293 cells [1]. While the highest-affinity examples are elaborated derivatives rather than the 1-methyl free base, the patent establishes that the (3aR,6aR)-configured bicyclic diamine is a privileged scaffold for D3 receptor engagement. This target-class orthogonality—H3R antagonism plus D3R modulation from the same stereochemically defined core—is not replicated by the (3aS,6aS) enantiomer or by monocyclic pyrrolidine analogs.

Dopamine D3 receptor CNS polypharmacology Scaffold versatility

Salt Form Advantage: Dihydrochloride Salt (CAS 1417789-76-4) for Enhanced Handling and Solubility

The (3aR,6aR)-1-methyl-hexahydropyrrolo[3,4-b]pyrrole free base (CAS 1353644-77-5) is a liquid at ambient temperature (predicted boiling point 161.5 °C), which complicates accurate weighing and inert-atmosphere handling. The corresponding dihydrochloride salt (CAS 1417789-76-4) is a white crystalline solid with molecular weight 199.12 g/mol, enabling precise gravimetric dispensing for parallel synthesis and high-throughput experimentation . While solubility data for the free base are limited, the dihydrochloride form is freely soluble in water and polar organic solvents (DMSO, methanol), a property routinely exploited in biochemical assay preparation. In contrast, the (3aS,6aS) dihydrochloride (CAS 1417789-50-4) and the racemic cis-5-methyl dihydrochloride (CAS 1363166-00-0) are also solids but correspond to inactive or divergent stereochemical series, making the (3aR,6aR) dihydrochloride the only salt form that combines handling convenience with the pharmacologically validated configuration [1].

Salt selection Aqueous solubility Weighing accuracy

Conformational Constraint and CNS Drug-Likeness: Comparison with Flexible Diamine Alternatives

The hexahydropyrrolo[3,4-b]pyrrole core enforces a cis-fused [3.3.0]-bicyclic geometry with a restricted number of low-energy conformations, in contrast to linear diamines such as N,N'-dimethyl-1,2-ethanediamine or N-methylpyrrolidine, which populate multiple conformers in solution. The rigid scaffold reduces the entropic penalty upon target binding—a principle demonstrated by the sub-nanomolar H3R and D3R affinities achieved by elaborated derivatives [1]. Physicochemical parameters of the 1-methyl free base—LogP 0.1, low molecular weight (126.2), and only one hydrogen bond donor—fall within favorable ranges for CNS drug-likeness (CNS MPO ≥4) [2]. Flexible diamine comparators with similar MW typically exhibit higher LogP values (e.g., N,N,N'-trimethyl-1,3-propanediamine: LogP ~0.8, predicted) and lack the pre-organized binding geometry that the bicyclic scaffold provides.

Conformational restriction CNS MPO score Peptide mimicry

Optimal Application Scenarios for (3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Based on Quantitative Differentiation Evidence


Histamine H3 Receptor Antagonist Lead Optimization Programs

The (3aR,6aR) configuration is mandatory for H3R affinity within this chemotype, as established by the Zhao et al. SAR series and the direct BindingDB data for CHEMBL560357 (human H3 Ki = 550 nM) [Section 3, Evidence_Items 1 and 2]. Research teams prosecuting H3R antagonists for narcolepsy, cognitive disorders, or allergic rhinitis should procure the (3aR,6aR)-1-methyl free base or its dihydrochloride salt as the core scaffold for library enumeration at the N5 position. The (3aS,6aS) enantiomer is non-viable for this target.

Dopamine D3 Receptor-Focused CNS Drug Discovery

US Patent US10273244 establishes the (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole scaffold as a privileged core for D3R ligands, with elaborated derivatives achieving Ki = 0.260 nM [Section 3, Evidence_Item 4]. Programs targeting substance use disorders, schizophrenia, or Parkinson's disease can leverage the 1-methyl scaffold for D3R-biased library synthesis. The scaffold's CNS-favorable LogP (0.1) and low MW support brain penetration, while the free N5 position allows parallel derivatization to explore D3R selectivity over D2R.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With MW 126.2, LogP 0.1, and only one H-bond donor, the (3aR,6aR)-1-methyl scaffold meets all fragment-likeness criteria (Rule of Three) [Section 3, Evidence_Item 6]. The dihydrochloride salt offers water solubility advantageous for fragment screening by SPR, NMR, or X-ray crystallography. For DEL construction, the orthogonal reactivity of the bridgehead tertiary amine (N1) and the secondary amine (N5) provides two distinct points for DNA attachment and chemical diversification, enabling encoded library synthesis with stereochemical integrity.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Development for Metabolic Disease

The hexahydropyrrolo[3,4-b]pyrrole scaffold is explicitly claimed in patent families (e.g., EP2578586A1) as a core substructure of DPP-IV inhibitors for type 2 diabetes and obesity [Section 1, class-level context]. The (3aR,6aR)-1-methyl variant, with its correct absolute stereochemistry, provides a direct entry point for synthesizing patent-defined DPP-IV inhibitor analogs. The 1-methyl regioisomer ensures that the N5 position remains available for introducing the electrophilic nitrile or boronic acid warheads characteristic of DPP-IV pharmacophores.

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